7-Chloro-1,8-naphthyridin-2-ol

Vue d'ensemble

Description

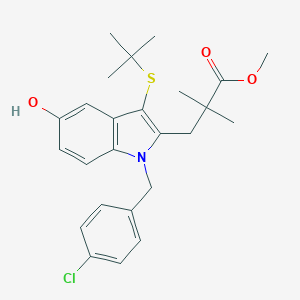

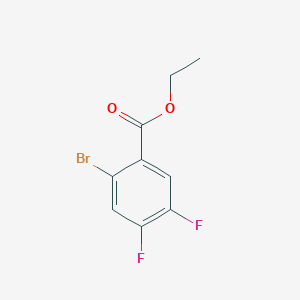

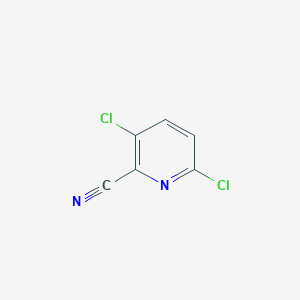

7-Chloro-1,8-naphthyridin-2-ol is a chemical compound with the molecular formula C8H5ClN2O and a molecular weight of 180.59 . It is a heterocyclic compound, specifically a derivative of naphthyridine .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, including 7-Chloro-1,8-naphthyridin-2-ol, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo . In one method, the reaction of 2-Amino-7-chloro-1,8-naphthyridine with phthalic anhydride leads to the corresponding phthalimide. Selective reduction of one of the imide carbonyl groups gives the corresponding alcohol .Molecular Structure Analysis

The molecular structure of 7-Chloro-1,8-naphthyridin-2-ol is characterized by the presence of a naphthyridine core, which is a bicyclic compound consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other contains two nitrogen atoms .Physical And Chemical Properties Analysis

7-Chloro-1,8-naphthyridin-2-ol has a molecular weight of 180.59 . Other physical and chemical properties such as melting point, boiling point, and solubility are not well-documented.Applications De Recherche Scientifique

Medicinal Chemistry

1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities . A compound containing 1,8-naphthyridine core, Gemifloxacin, has reached the drug market for the treatment of bacterial infections . Moreover, this class of heterocycles finds use as ligands .

Materials Science

1,8-Naphthyridines are used in the development of components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .

Synthetic Receptors

2,7-difunctionalized-1,8-naphthyridines are used as important binding units in the molecular design of synthetic receptors . This communication describes the first synthesis of four 2,7-difunctionalized-1,8-naphthyridines .

Multicomponent Reactions

Multicomponent reactions (MCR) can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology . For example, trisubstituted 2-amino-1,8-naphthyridines have been constructed in moderate to high yield via MCR of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate .

Catalysts

A water-soluble Ir catalyst efficiently catalyzes the synthesis of 1,8-naphthyridines in water under air atmosphere . This involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine .

Synthetic Receptors

2,7-difunctionalized-1,8-naphthyridines are used as important binding units in the molecular design of synthetic receptors . This includes the first synthesis of four 2,7-difunctionalized-1,8-naphthyridines .

Ligands in Coordination Chemistry

1,8-Naphthyridines can act as ligands in coordination chemistry . They can bind to metal ions to form complexes, which can have various applications in catalysis, materials science, and medicinal chemistry .

Antihypertensives and Antiarrhythmics

Substituted 1,8-naphthyridine compounds are used as antihypertensives and antiarrhythmics . These compounds can help regulate blood pressure and heart rhythm .

Herbicide Safeners

1,8-Naphthyridines can also be used as herbicide safeners . These compounds can protect crops from the damaging effects of herbicides, thereby increasing agricultural productivity .

Immunostimulants

1,8-Naphthyridines have potential medicinal activity as immunostimulants . These compounds can enhance the immune response, which can be beneficial in the treatment of various diseases .

Synthesis of Complex Molecular Architectures

1,8-Naphthyridines can be used in the synthesis of complex molecular architectures through multicomponent reactions . This has wide applications in medicinal chemistry and chemical biology .

Development of Ecofriendly, Safe, and Atomeconomical Approaches

The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atomeconomical approaches .

Propriétés

IUPAC Name |

7-chloro-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFMYNBQUTUEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10535797 | |

| Record name | 7-Chloro-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10535797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1,8-naphthyridin-2-ol | |

CAS RN |

15944-34-0 | |

| Record name | 7-Chloro-1H-[1,8]naphthyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15944-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10535797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1,8-naphthyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]-](/img/structure/B175746.png)

![1-[4-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B175754.png)

![(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide](/img/structure/B175757.png)